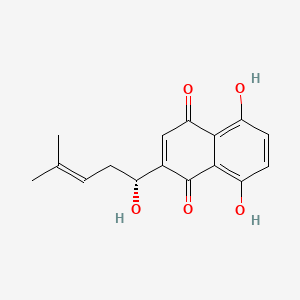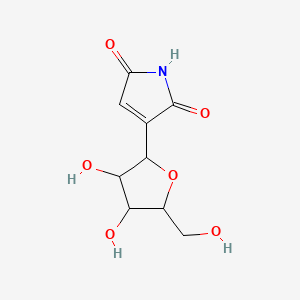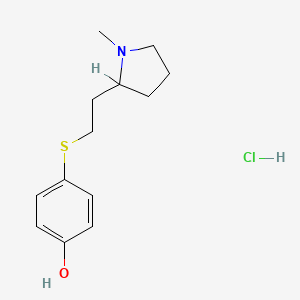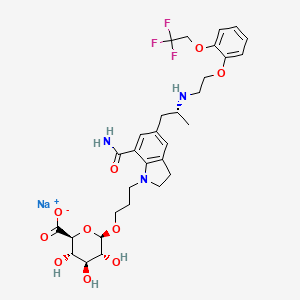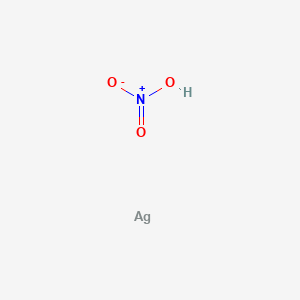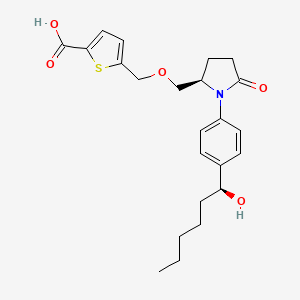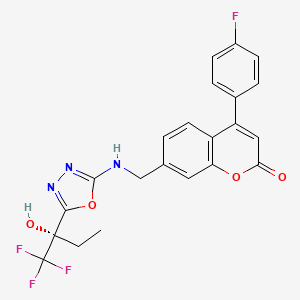
Setileuton
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Setileuton is a selective inhibitor of the enzyme 5-lipoxygenase, which plays a crucial role in the biosynthesis of leukotrienes from arachidonic acid. Leukotrienes are inflammatory mediators involved in various diseases, including asthma, chronic obstructive pulmonary disease, and atherosclerosis . This compound was initially developed by Merck & Co., Inc. for the treatment of these conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of setileuton involves multiple steps, including the formation of key intermediates and their subsequent reactions. One of the primary synthetic routes includes the preparation of a phenylenediamine core, which is then functionalized to achieve the desired inhibitory activity against 5-lipoxygenase . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This includes the use of large-scale reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Setileuton undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its inhibitory activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dimethyl sulfoxide). The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different pharmacological properties. These derivatives can be further studied to understand their biological activities and potential therapeutic applications .
Scientific Research Applications
Mechanism of Action
Setileuton exerts its effects by selectively inhibiting the enzyme 5-lipoxygenase, which is responsible for the conversion of arachidonic acid to leukotrienes. By inhibiting this enzyme, this compound reduces the production of leukotrienes, thereby decreasing inflammation and other related symptoms . The molecular targets of this compound include the active site of 5-lipoxygenase, where it binds and prevents the enzyme from catalyzing the formation of leukotrienes .
Comparison with Similar Compounds
Similar Compounds
Zileuton: Another 5-lipoxygenase inhibitor, zileuton, is used for the treatment of asthma.
Licofelone: Licofelone is a dual inhibitor of 5-lipoxygenase and cyclooxygenase, offering a broader spectrum of anti-inflammatory activity compared to setileuton.
Uniqueness of this compound
This compound is unique in its high selectivity for 5-lipoxygenase, which minimizes off-target effects and enhances its therapeutic potential. Its development focused on optimizing its inhibitory potency while reducing affinity for other targets, such as the human ether-a-go-go gene potassium channel .
Properties
CAS No. |
910656-27-8 |
|---|---|
Molecular Formula |
C22H17F4N3O4 |
Molecular Weight |
463.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-7-[[[5-[(2S)-1,1,1-trifluoro-2-hydroxybutan-2-yl]-1,3,4-oxadiazol-2-yl]amino]methyl]chromen-2-one |
InChI |
InChI=1S/C22H17F4N3O4/c1-2-21(31,22(24,25)26)19-28-29-20(33-19)27-11-12-3-8-15-16(10-18(30)32-17(15)9-12)13-4-6-14(23)7-5-13/h3-10,31H,2,11H2,1H3,(H,27,29)/t21-/m0/s1 |
InChI Key |
MAOIDRRXRLYJNV-NRFANRHFSA-N |
Isomeric SMILES |
CC[C@](C1=NN=C(O1)NCC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=C(C=C4)F)(C(F)(F)F)O |
SMILES |
CCC(C1=NN=C(O1)NCC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=C(C=C4)F)(C(F)(F)F)O |
Canonical SMILES |
CCC(C1=NN=C(O1)NCC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=C(C=C4)F)(C(F)(F)F)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(4-fluorophenyl)-7-(((5-(1-hydroxy-1-(trifluoromethyl)propyl)-1,3,4-oxadiazol-2-yl)amino)methyl)-2H-1-benzopyran-2-one setileuton |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




